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Compound of Interest

Compound Name:
2,2-dimethyl-2,3-dihydro-1H-

inden-1-one

Cat. No.: B129374 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties,

synthesis, and characterization of 2,2-dimethyl-1-indanone, a valuable intermediate in the

synthesis of pharmaceuticals and agrochemicals.

Core Physicochemical Properties
2,2-dimethyl-1-indanone is a bicyclic ketone with a molecular formula of C₁₁H₁₂O.[1][2] Its

chemical structure consists of an indanone backbone with two methyl groups substituted at the

second position.
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Property Value Source(s)

Molecular Formula C₁₁H₁₂O [1][2]

Molecular Weight 160.21 g/mol [1]

CAS Number 10489-28-8 [1][2]

Physical State Solid

Appearance Light yellow

Odor Odorless

Melting Point 50 - 57 °C

Boiling Point Not available

Solubility
Soluble in organic solvents,

sparingly soluble in water.
[3]

Flash Point 100 °C

Synthesis of 2,2-dimethyl-1-indanone
A common method for the synthesis of 2,2-dimethyl-1-indanone involves an intramolecular

Friedel-Crafts reaction. One established protocol begins with the reduction of

isobutyrophenone.

Experimental Protocol: Synthesis from
Isobutyrophenone
Materials:

Isobutyrophenone

Sodium borohydride

Ethanol

Methylene chloride
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Water

Anhydrous magnesium sulfate

Lewis acid catalyst (e.g., polyphosphoric acid)

Procedure:

Reduction of Isobutyrophenone: Isobutyrophenone is dissolved in ethanol under a nitrogen

atmosphere. Sodium borohydride is added portion-wise to the solution, and the reaction

mixture is stirred at room temperature.

Work-up: The ethanol is removed under reduced pressure. Water is added to the residue,

and the aqueous layer is extracted with methylene chloride. The combined organic extracts

are dried over anhydrous magnesium sulfate.

Cyclization: The resulting alcohol intermediate is then treated with a Lewis acid, such as

polyphosphoric acid, and heated to induce an intramolecular Friedel-Crafts cyclization,

yielding 2,2-dimethyl-1-indanone.

Purification: The crude product is purified by a suitable method, such as column

chromatography or distillation under reduced pressure.

Characterization of 2,2-dimethyl-1-indanone
The structural elucidation and purity assessment of 2,2-dimethyl-1-indanone are typically

performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical

environment of the hydrogen atoms in the molecule. The expected signals for 2,2-dimethyl-1-

indanone would include resonances for the aromatic protons, the methylene protons of the

indanone ring, and a singlet for the two equivalent methyl groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct

carbon atoms. The spectrum of 2,2-dimethyl-1-indanone would show signals for the carbonyl
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carbon, the aromatic carbons, the quaternary carbon bearing the methyl groups, the methylene

carbon, and the methyl carbons.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A small amount of purified 2,2-dimethyl-1-indanone is dissolved in a

deuterated solvent (e.g., CDCl₃) in an NMR tube.

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR

spectrometer.

Data Processing: The obtained free induction decays (FIDs) are Fourier transformed, and

the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the

residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule. The key

absorption band for 2,2-dimethyl-1-indanone is the strong carbonyl (C=O) stretching vibration,

typically observed in the region of 1700-1725 cm⁻¹. Other characteristic absorptions include C-

H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

Experimental Protocol: IR Spectroscopy

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium

bromide (KBr) powder using a mortar and pestle. The mixture is then pressed into a thin,

transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and

the spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).[4] A

background spectrum of a blank KBr pellet is also recorded and subtracted from the sample

spectrum.

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of

the compound. The mass spectrum of 2,2-dimethyl-1-indanone would show a molecular ion
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peak (M⁺) corresponding to its molecular weight (160.21 g/mol ). The fragmentation pattern

can provide further structural information.

Experimental Protocol: Mass Spectrometry

Sample Introduction: A dilute solution of the sample is introduced into the mass

spectrometer, typically using a direct insertion probe or through a gas chromatograph (GC-

MS).

Ionization: The sample is ionized using a suitable technique, such as electron ionization (EI)

or electrospray ionization (ESI).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Logical Workflow for Synthesis and
Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of

2,2-dimethyl-1-indanone.
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Caption: Workflow for the synthesis and characterization of 2,2-dimethyl-1-indanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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